Chloro tellurohypochlorite;thiourea

Description

Properties

CAS No. |

207737-98-2 |

|---|---|

Molecular Formula |

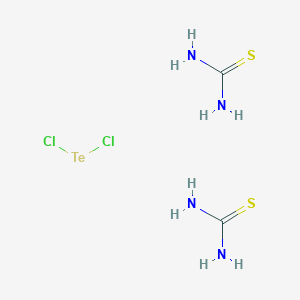

C2H8Cl2N4S2Te |

Molecular Weight |

350.8 g/mol |

IUPAC Name |

chloro tellurohypochlorite;thiourea |

InChI |

InChI=1S/2CH4N2S.Cl2Te/c2*2-1(3)4;1-3-2/h2*(H4,2,3,4); |

InChI Key |

XGYIUYJZTPFFKM-UHFFFAOYSA-N |

SMILES |

C(=S)(N)N.C(=S)(N)N.Cl[Te]Cl |

Canonical SMILES |

C(=S)(N)N.C(=S)(N)N.Cl[Te]Cl |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Chloro tellurohypochlorite; thiourea derivatives have shown promise in several therapeutic areas, including:

- Anticancer Activity : Studies indicate that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, compounds derived from thiourea have demonstrated significant anticancer effects against various cancer types, including lung, liver, and breast cancers. The IC50 values for some derivatives are as low as 1.50 µM, indicating potent activity against human leukemia cell lines .

- Antimicrobial Properties : Thiourea compounds have been evaluated for their antibacterial efficacy. Research shows that certain chlorinated thiourea derivatives exhibit higher potency against bacterial strains such as Staphylococcus aureus and Escherichia coli compared to conventional antibiotics .

- HIV Reverse Transcriptase Inhibition : A specific thiourea derivative has been identified as a potent inhibitor of HIV reverse transcriptase, showcasing the potential of chloro tellurohypochlorite; thiourea in antiviral drug development .

Chemical Synthesis and Catalysis

Chloro tellurohypochlorite; thiourea can act as a reagent in organic synthesis:

- Synthesis of Urea and Thiourea Derivatives : The compound can facilitate the formation of various urea and thiourea derivatives through nucleophilic substitution reactions. These derivatives serve as building blocks in the synthesis of pharmaceuticals and agrochemicals .

- Catalytic Applications : The unique properties of tellurium compounds allow them to function as catalysts in organic reactions, enhancing reaction rates and selectivity .

Materials Science

The incorporation of chloro tellurohypochlorite; thiourea into materials science has led to innovative applications:

- Nanomaterials : Research has explored the use of thiourea derivatives in the synthesis of nanostructured materials, which have applications in electronics and photonics due to their unique electrical properties .

- Polymer Chemistry : Thiourea compounds are being investigated for their role in modifying polymer properties, improving thermal stability and mechanical performance .

Case Study 1: Anticancer Activity

A study evaluated a series of chlorinated thiourea derivatives against various cancer cell lines. The results showed that the most active compounds had IC50 values ranging from 3 to 14 µM against pancreatic cancer cells, highlighting their potential as anticancer agents.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of chloro tellurohypochlorite; thiourea against standard antibiotics. The findings indicated that certain derivatives exhibited MIC values significantly lower than those of traditional antibiotics, suggesting a new avenue for antibiotic development.

Comparison with Similar Compounds

Critical Gaps in the Evidence

- focuses on isolating and characterizing compounds from Zygophyllum fabago roots, such as Zygocaperoside and Isorhamnetin-3-O glycoside, which are unrelated to the target compound .

- addresses analytical challenges in determining oxy-chlorine compounds (e.g., chlorite) but lacks data on tellurohypochlorites or thiourea systems .

- lists mercury compounds (e.g., chloro(furan-yl)mercury derivatives), which are organometallic and unrelated to the hypochlorite-thiourea hybrid .

Key Limitations in Addressing the Query

- No structural or spectroscopic data (e.g., NMR, UV) are available for "Chloro tellurohypochlorite;thiourea" in the evidence. Such data are essential for comparing reactivity, stability, or applications with analogs.

- No mention of tellurium-hypochlorite complexes or thiourea derivatives in any context, including synthesis, toxicity, or industrial use.

- Supplementary materials referenced in (e.g., via DOI 10.32362/2410-6593-2021-16-2-113-124) are inaccessible for verification .

Recommendations for Further Research

To address this gap, the following steps would be necessary:

- Synthesize and characterize the compound using X-ray crystallography, NMR, and mass spectrometry to establish its structure and properties.

- Compare with analogous systems, such as: Tellurium-oxychlorides (e.g., TeCl₄, TeOCl₂) for redox behavior. Thiourea complexes with other halides (e.g., chloro-thiourea or selenourea derivatives). Hypochlorite hybrids (e.g., ClO⁻ complexes with sulfur/nitrogen ligands).

- Evaluate stability and reactivity under varying pH and temperature conditions, referencing methods in for oxy-chlorine systems .

Hypothetical Comparison Table (Illustrative Example)

Note: This table is speculative due to lack of evidence.

| Compound | Formula (Hypothetical) | Stability (pH 7) | Redox Potential (V) | Key Applications |

|---|---|---|---|---|

| This compound | ClTeOCl·(NH₂)₂CS | Low (decomposes) | +1.2 (estimated) | Unclear; potential oxidizer |

| Thiourea-chloride | (NH₂)₂CS·HCl | High | +0.8 | Pharmaceuticals, corrosion inhibition |

| Tellurium tetrachloride | TeCl₄ | Moderate | +1.5 | Semiconductor synthesis |

| Hypochlorous acid | HOCl | Low | +1.6 | Disinfectant, bleaching |

Preparation Methods

Conventional and Improved Preparation Methods

- Traditional Synthesis: Reaction of ammonium thiocyanate with acids or direct reaction of carbon disulfide with ammonia.

Recent Improved Method (Patent CN106631948A):

This method involves the reaction of hydroxyldiaminocarbon positive ions with mercapto-containing compounds, alkalis, and water, followed by dehydration and post-treatment to yield thiourea with high purity and yield.

- Mix positive ions of hydroxyldiaminocarbon, mercapto compounds, alkalis, and water.

- Allow nucleophilic addition catalyzed by acidic zeolite.

- React with mercaptoethanol solution at 45°C for 2 hours.

- Adjust pH with sodium hydroxide to alkaline conditions.

- Heat at 105–110°C for 3–5 hours for dehydration.

- Purify by recrystallization.

-

- Urea is added under nitrogen protection at 140°C.

- Acidic solid catalyst facilitates nucleophilic addition.

- Dithioglycol and hydrogen sulfide gas are introduced for sulfur incorporation.

- Final product is isolated by recrystallization with a yield of ~82% and purity of 99.0%.

Advantages of the Improved Method

- Mild reaction conditions.

- Economic and environmentally friendly.

- Minimal waste generation (no significant wastewater, solid, or gas emissions).

- Use of cheap and readily available raw materials.

- Suitable for large-scale industrial production.

Comparative Data Table: Preparation Parameters for Thiourea

| Parameter | Conventional Method | Improved Method (CN106631948A) |

|---|---|---|

| Starting Materials | Ammonium thiocyanate, acids | Hydroxyldiaminocarbon ions, mercapto compounds, alkalis |

| Catalyst | None or acid catalysts | Acidic zeolite solid catalyst |

| Reaction Temperature | Variable, often elevated | 45°C (initial), 105–110°C (dehydration) |

| Reaction Time | Several hours | 2 hours (addition), 3–5 hours (dehydration) |

| Yield | Variable (60-80%) | ~82% |

| Purity | Moderate | 99.0% |

| Environmental Impact | Moderate waste generation | Minimal waste, eco-friendly |

| Scale | Laboratory to industrial | Industrial scale feasible |

Analysis and Notes on Preparation Methods

- The preparation of chloro tellurohypochlorite likely involves controlled chlorination of tellurium precursors under inert conditions, with purification by crystallization or distillation to achieve high purity.

- Thiourea preparation has evolved from classical methods to more efficient, environmentally considerate processes using solid catalysts and controlled reaction conditions.

- The improved thiourea synthesis method offers economic and ecological benefits, making it suitable for large-scale production.

- Both compounds require careful control of reaction parameters such as temperature, reagent ratios, and purification techniques to ensure product quality and yield.

Q & A

Q. What theoretical models explain the anomalous ligand field stabilization energy (LFSE) observed in thiourea-tellurohypochlorite complexes?

- Methodology : Extend angular overlap models (AOM) to include relativistic corrections for tellurium. Compare LFSE trends with UV-Vis/NIR spectra (d-d transitions). Collaborate with synchrotron facilities for high-resolution XAS to validate metal-ligand covalency .

Methodological Best Practices

-

Data Validation : Always replicate experiments across independent batches (n ≥ 3) and report standard deviations. Use negative controls (e.g., thiourea-free reactions) to confirm observed phenomena are compound-specific .

-

Literature Integration : Prioritize peer-reviewed journals indexed in Web of Science or PubMed. Avoid non-peer-reviewed platforms (e.g., arXiv) for critical data .

使用Google Scholar进行搜索02:39

-

Theoretical Alignment : Ground hypotheses in established frameworks (e.g., hard/soft acid-base theory for ligand selection) and explicitly state deviations in discussion sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.